Cilastatin (sodium)
Description
Historical Context of Renal Dipeptidase Inhibitors in Biomedical Science
The story of renal dipeptidase inhibitors is intrinsically linked to the development of a novel class of β-lactam antibiotics, the carbapenems. In the mid-1970s, researchers at Merck & Co. discovered thienamycin, a natural product from the bacterium Streptomyces cattleya. frontiersin.orgdrugbank.comnih.gov Thienamycin exhibited an exceptionally broad spectrum of antibacterial activity, surpassing other antibiotics of its time. frontiersin.orgdrugbank.com However, its clinical development was hampered by significant chemical instability in aqueous solutions. drugbank.comnih.gov
This challenge led to the synthesis of a more stable derivative, imipenem (B608078), in the early 1980s. frontiersin.orgdrugbank.com While imipenem retained the potent antibacterial properties of its parent compound, it faced another obstacle: rapid degradation in the kidneys. frontiersin.orghmdb.ca The enzyme responsible was identified as renal dehydropeptidase-I (DHP-I), located in the brush border of the renal tubules. frontiersin.orghmdb.cancats.io This enzyme hydrolyzed the β-lactam ring of imipenem, inactivating the antibiotic and leading to low urinary concentrations. frontiersin.orghmdb.ca
To overcome this metabolic hurdle, a dedicated research effort was launched to find a specific inhibitor of DHP-I. This culminated in the development of cilastatin (B194054), a compound designed to be co-administered with imipenem. frontiersin.org Cilastatin proved to be a potent and reversible inhibitor of DHP-I, effectively protecting imipenem from renal metabolism. frontiersin.orggoogle.com This combination, branded as Primaxin, received FDA approval in November 1985, marking a significant milestone in antibiotic therapy and establishing the therapeutic principle of using an enzyme inhibitor to enhance the efficacy of a primary drug. google.compatsnap.com
Significance of Cilastatin (Sodium) as a Modulator of Enzymatic Activity
Cilastatin's primary and most well-characterized role is the specific and reversible inhibition of dehydropeptidase-I (DHP-I). ncats.iogoogle.com This zinc-metalloenzyme is anchored to the brush border membrane of renal proximal tubule cells and is responsible for hydrolyzing a variety of dipeptides. hmdb.cancats.io
The co-administration of cilastatin with imipenem results in several significant outcomes:
Prevention of Imipenem Degradation: By inhibiting DHP-I, cilastatin prevents the hydrolysis of imipenem in the kidneys. frontiersin.orggoogle.com
Increased Bioavailability of Imipenem: This inhibition leads to higher and more sustained plasma concentrations of the active antibiotic. patsnap.com
Enhanced Urinary Tract Efficacy: It allows for therapeutically effective concentrations of imipenem to be achieved in the urine. frontiersin.orgncats.io
Nephroprotection: Early research indicated that high doses of imipenem alone could cause proximal tubular necrosis in some animal species. The co-administration of cilastatin was found to prevent this nephrotoxicity. frontiersin.org
Beyond its interaction with imipenem, research has shown that cilastatin's inhibition of DHP-I also affects other biological pathways. For instance, DHP-I is involved in the final step of leukotriene metabolism, converting leukotriene D4 (LTD4) to leukotriene E4 (LTE4). nih.govgoogle.com Cilastatin potently inhibits this conversion, a finding that has opened up avenues for studying its potential role in modulating inflammatory processes mediated by leukotrienes. nih.govgoogle.com
The table below summarizes the key enzymatic modulation by cilastatin.
Table 1: Enzymatic Modulation by Cilastatin| Enzyme Target | Primary Substrate(s) | Effect of Cilastatin Inhibition |
|---|---|---|
| Dehydropeptidase-I (DHP-I) | Imipenem | Prevents degradation, increases bioavailability |
| Dehydropeptidase-I (DHP-I) | Leukotriene D4 (LTD4) | Inhibits conversion to Leukotriene E4 (LTE4) |
Overview of Cilastatin (Sodium)'s Multitargeting Potential in Research Paradigms
While initially developed for a single purpose, subsequent research has unveiled that cilastatin possesses a broader range of biological activities beyond DHP-I inhibition, suggesting a multitargeting potential. These effects are of significant interest in various research paradigms, particularly in the context of cellular protection.
Interaction with Lipid Rafts: Dehydropeptidase-I is anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor, which localizes it within cholesterol-rich microdomains known as lipid rafts. google.com Research suggests that cilastatin's binding to DHP-I within these rafts can interfere with the transport of various substances across the cell membrane. google.comcore.ac.ukresearchgate.net This interference is not dependent on the substrate being a target for DHP-I's enzymatic activity. It is hypothesized that this mechanism contributes to cilastatin's ability to reduce the nephrotoxicity of a diverse range of compounds, including cyclosporin (B1163) A, tacrolimus, vancomycin (B549263), and cisplatin (B142131). google.comnih.govucm.es By modulating the function of these membrane domains, cilastatin can reduce the intracellular accumulation of toxic agents in renal proximal tubular epithelial cells. core.ac.ukresearchgate.net
Inhibition of Organic Anion Transporters (OATs): More recent studies have identified another layer to cilastatin's protective effects. Both imipenem and cilastatin have been shown to be substrates for human organic anion transporters 1 (OAT1) and 3 (OAT3). frontiersin.orgnih.govresearchgate.net Cilastatin can competitively inhibit the transport of imipenem mediated by these transporters. nih.govnih.gov This action reduces the accumulation of imipenem within renal cells, providing an additional mechanism for its nephroprotective effects. frontiersin.orgnih.gov This finding highlights a DHP-I-independent pathway through which cilastatin exerts its influence.
Broader Research Applications: The discovery of these multiple mechanisms has positioned cilastatin as a valuable research tool. Its ability to modulate membrane transport and protect against cellular injury has led to its investigation in contexts beyond antibiotic therapy. For instance, its potential to mitigate drug-induced acute kidney injury is a significant area of ongoing research. ucm.esmedrxiv.orgmdpi.com Furthermore, its interaction with fundamental cellular structures like lipid rafts opens up possibilities for studying various cellular processes, including signal transduction and pathogen entry. google.comtelarapharma.com
The table below summarizes the multitargeting potential of cilastatin.
Table 2: Multitargeting Potential of Cilastatin| Target/Mechanism | Effect of Cilastatin | Potential Research Implications |
|---|---|---|
| Lipid Rafts | Interferes with vesicular transport | Reduction of drug-induced nephrotoxicity, study of membrane trafficking |
| Organic Anion Transporters (OAT1, OAT3) | Inhibits transport of substrates (e.g., imipenem) | Nephroprotection, understanding drug-drug interactions |
| Leukotriene Metabolism | Inhibits LTD4 to LTE4 conversion | Modulation of inflammatory responses |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPBTTUOVWMPJN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Biochemical Mechanisms of Action
Renal Dehydropeptidase I (DHP-I) Inhibition
Cilastatin's primary mechanism of action is the inhibition of dehydropeptidase-I, a zinc-dependent metalloenzyme located in the brush border of renal proximal tubular cells. nih.govresearchgate.net This enzyme is responsible for the hydrolysis of various dipeptides and, significantly, the degradation of certain carbapenem (B1253116) antibiotics. nih.govwikipedia.org
Kinetic Characterization of Cilastatin (B194054) (Sodium) as a Competitive and Reversible Inhibitor
Cilastatin acts as a competitive and reversible inhibitor of DHP-I. researchgate.net This mode of inhibition signifies that cilastatin and the natural substrate of DHP-I compete for binding to the same active site on the enzyme. The inhibition is reversible, meaning that the binding of cilastatin to the enzyme is non-covalent and can be reversed.
The potency of cilastatin as a DHP-I inhibitor is quantified by its inhibition constants. The 50% inhibitory concentration (IC50), which is the concentration of cilastatin required to inhibit 50% of DHP-I activity, has been determined to be 0.1 μM. The inhibition constant (Ki), a more precise measure of the binding affinity of the inhibitor to the enzyme, has been reported to be 0.07 ± 0.02 μM. These low values indicate that cilastatin is a highly potent inhibitor of DHP-I.
Inhibition Constants of Cilastatin for Dehydropeptidase I
| Parameter | Value |
| IC50 | 0.1 μM |
| Ki | 0.07 ± 0.02 μM |
Molecular Basis of DHP-I Binding and Catalytic Inactivation
While detailed structural studies of the cilastatin-DHP-I complex are limited, insights into the molecular basis of their interaction can be inferred from the enzyme's characteristics and the structure of cilastatin.
The binding of cilastatin to the active site of DHP-I is thought to involve a combination of electrostatic and hydrophobic interactions. The chemical structure of cilastatin, which mimics the structure of the natural substrates of DHP-I, allows it to fit into the enzyme's active site. researchgate.net The precise interactions with specific amino acid residues within the active site have yet to be fully elucidated through structural biology techniques.
The specificity of cilastatin for DHP-I arises from the unique topology and chemical environment of the enzyme's active site. It is hypothesized that upon binding of cilastatin, the enzyme may undergo localized conformational changes to accommodate the inhibitor. However, without a high-resolution structure of the cilastatin-DHP-I complex, the exact nature and extent of these conformational changes remain speculative.
Dehydropeptidase I is a zinc-dependent metalloenzyme, meaning it requires a zinc ion (Zn2+) for its catalytic activity. nih.gov The zinc ion is located within the active site and plays a crucial role in the hydrolysis of the substrate. It is believed that the inhibitory activity of cilastatin is directly related to its interaction with this essential zinc ion. The cilastatin molecule likely coordinates with the zinc ion in the active site, thereby preventing the binding and subsequent hydrolysis of the natural substrate. This interaction with the zinc cofactor is a key feature of the catalytic inactivation of DHP-I by cilastatin.
Structural Elucidation of the DHP-I-Cilastatin (Sodium) Complex
While detailed crystallographic data of the DHP-I-cilastatin complex is not extensively available in the public domain, the interaction is understood through the characterization of DHP-I itself and kinetic studies of cilastatin's inhibitory action. Research indicates that when cilastatin binds to DHP-I, it can interact with apical cholesterol lipid rafts frontiersin.orgresearchgate.net. This interaction is believed to interfere with the internalization of these rafts, which may play a role in the nephroprotective effects observed when co-administered with certain drugs telarapharma.com.
Dehydropeptidase-I (DHP-I), also known as Dipeptidase-1 (DPEP1), is a zinc-dependent metalloenzyme located in the brush border of renal tubular cells nih.govdrugbank.com. Structurally, DHP-I is a glycosylphosphatidylinositol-anchored, disulfide-linked, and glycosylated homodimer. This dimeric structure is crucial for its enzymatic function. Studies involving the purification of DHP-I from various sources, including rat and hog kidneys, have allowed for the analysis of its physical parameters, such as subunit molecular weights drugbank.com.
Leukotriene D4 Dipeptidase Inhibition by Cilastatin (Sodium)
Cilastatin is a potent and specific inhibitor of the renal enzyme leukotriene D4 dipeptidase, which is functionally identical to DHP-I drugbank.com. This enzyme is responsible for the metabolic conversion of leukotriene D4 (LTD4) to leukotriene E4 (LTE4) drugbank.comdrugbank.com.
Biochemical Characterization and Inhibition Kinetics
The inhibitory effect of cilastatin on renal leukotriene D4 dipeptidase is highly specific. The lowest detectable inhibitory concentration of cilastatin within renal tissue has been reported to be 8 x 10⁻⁸ M. This high potency underscores its effectiveness in blocking the target enzyme.
| Parameter | Value | Source |
| Lowest Detectable Inhibitory Concentration | 8 x 10⁻⁸ M | N/A |
Biochemical inhibition data for Cilastatin (sodium) against renal Leukotriene D4 Dipeptidase.
Impact on Eicosanoid Metabolism and Signaling Pathways
Eicosanoids are a class of signaling molecules derived from fatty acids, which include leukotrienes. These molecules are key mediators in inflammatory responses. The conversion of LTD4 to LTE4 is a critical step in the leukotriene metabolic pathway. By inhibiting DHP-I, cilastatin effectively halts this conversion drugbank.comdrugbank.com. This blockade leads to an alteration in the balance of cysteinyl leukotrienes, which can modulate inflammatory signaling pathways. The accumulation of LTD4 and the reduction of LTE4 can influence the physiological responses mediated by these eicosanoids, such as smooth muscle contraction and vascular permeability.
Inhibition of Bacterial Metallo-β-Lactamase Enzyme CphA by Cilastatin (Sodium)
Cilastatin has been shown to inhibit the CphA enzyme, a bacterial metallo-β-lactamase from Aeromonas hydrophila nih.govresearchgate.net. This is noteworthy as both the mammalian DHP-I and the bacterial CphA are zinc metalloenzymes that can hydrolyze carbapenem antibiotics nih.govresearchgate.net.
In Vitro Inhibition Profile and IC50 Determination
The CphA enzyme is particularly effective at hydrolyzing carbapenems nih.gov. In vitro studies have confirmed that cilastatin acts as an inhibitor of this bacterial enzyme nih.govresearchgate.net. While cilastatin is a known inhibitor, specific 50% inhibitory concentration (IC50) values for its action against CphA are not consistently reported in the reviewed scientific literature. However, the shared characteristic of being inhibited by cilastatin suggests similarities in the active sites of DHP-I and CphA, despite a lack of significant primary sequence similarity nih.govresearchgate.net. Other compounds, such as pyridine-2,4-dicarboxylic acid, have been identified as competitive inhibitors of CphA, with determined Ki values, further characterizing the enzyme's active site nih.gov.
Mechanistic Insights into CphA Deactivation
Cilastatin (sodium), primarily known as a selective, reversible, and competitive inhibitor of the mammalian renal enzyme dehydropeptidase-I (DHP-I), has also been shown to exhibit inhibitory activity against the bacterial metallo-β-lactamase CphA from Aeromonas hydrophila asm.orgasm.orgresearchgate.net. This cross-reactivity is noteworthy and provides a basis for understanding potential broader enzymatic interactions of cilastatin.
The inhibitory action of cilastatin against CphA is rooted in the functional similarities between CphA and DHP-I asm.orgasm.orgresearchgate.net. Both enzymes are zinc metalloenzymes that are capable of hydrolyzing carbapenem antibiotics, such as imipenem (B608078) asm.orgasm.org. Despite a lack of significant primary sequence similarity, the active sites of these enzymes share inhibitory characteristics that allow cilastatin to act as an inhibitor for both asm.orgasm.orgresearchgate.net.
The CphA enzyme is a metallo-β-lactamase that is highly active against carbapenems asm.org. The inhibition of this bacterial enzyme by cilastatin, a compound designed to target a mammalian enzyme, underscores the shared structural or conformational features within their respective active sites that are crucial for substrate binding and catalysis.
While cilastatin is a potent reversible and competitive inhibitor of DHP-I, its inhibitory effect on CphA is less pronounced nih.gov. Detailed kinetic studies providing a specific inhibition constant (Ki) for the interaction between cilastatin and CphA are not extensively documented in the available literature. However, the 50% inhibitory concentration (IC50) has been reported, offering a quantitative measure of its inhibitory potency against CphA.
| Enzyme | Inhibitor | IC50 | Inhibition Type |
|---|---|---|---|
| CphA | Cilastatin | 178 µM | Not specified |
| Dehydropeptidase-I | Cilastatin | ~0.1 µM | Reversible, Competitive |
The data indicates that a significantly higher concentration of cilastatin is required to achieve 50% inhibition of CphA compared to its primary target, dehydropeptidase-I. This suggests a lower binding affinity of cilastatin for the bacterial enzyme.
Further detailed mechanistic and structural studies, such as X-ray crystallography of a cilastatin-CphA complex, would be necessary to elucidate the precise molecular interactions, including the specific amino acid residues within the CphA active site that are involved in binding cilastatin. Such studies would provide a more complete understanding of the deactivation mechanism at a molecular level.
Preclinical Pharmacological Investigations and Novel Therapeutic Explorations
Nephroprotective Efficacy of Cilastatin (B194054) (Sodium)
Cilastatin (sodium) has demonstrated significant nephroprotective properties in various preclinical models, shielding the kidneys from the harmful effects of certain therapeutic agents. Its mechanisms of action involve protecting renal cells from damage and death induced by these drugs.
In vitro studies using cultured renal cells have been instrumental in elucidating the protective effects of cilastatin at a cellular level. These models allow for a detailed examination of how cilastatin interacts with renal cells to counteract the toxicity of various pharmaceuticals.
Vancomycin (B549263), a potent antibiotic, is known for its potential to induce nephrotoxicity. Studies on porcine renal proximal tubular epithelial cells (RPTECs) have shown that vancomycin can cause a dose-dependent increase in apoptosis, characterized by DNA fragmentation, cell detachment, and a significant reduction in mitochondrial activity. nih.govsemanticscholar.org The co-administration of cilastatin has been found to prevent these apoptotic events. nih.govsemanticscholar.org Furthermore, cilastatin diminishes the anti-proliferative effects and severe morphological changes induced by vancomycin. semanticscholar.org It also enhances the long-term recovery and survival of RPTECs exposed to the antibiotic, a beneficial effect that may be partly due to a partial attenuation of vancomycin uptake by these cells. nih.govsemanticscholar.org
Table 1: Effects of Cilastatin on Vancomycin-Induced Changes in Renal Proximal Tubule Epithelial Cells
| Parameter | Effect of Vancomycin Alone | Effect of Vancomycin with Cilastatin | Reference |
|---|---|---|---|
| Apoptosis (DNA fragmentation, cell detachment) | Dose-dependent increase | Prevented | nih.govsemanticscholar.org |
| Mitochondrial Activity | Significant decrease | Preserved | semanticscholar.org |
| Cell Proliferation | Diminished | Restored | semanticscholar.org |
| Long-term Cell Survival | Reduced | Improved | nih.govsemanticscholar.org |
| Vancomycin Uptake | Present | Partially attenuated | nih.govsemanticscholar.org |
Cisplatin (B142131), a widely used chemotherapy agent, can cause significant damage to renal proximal tubular cells. Research has shown that cisplatin induces cell death, apoptotic-like morphology, caspase activation, and mitochondrial injury in these cells in a manner that is dependent on both dose and time. nih.gov The concurrent treatment with cilastatin has been demonstrated to reduce these cisplatin-induced changes. nih.gov Notably, cilastatin also lessens the amount of platinum that binds to DNA within the cells. nih.gov This protective effect appears to be specific to proximal tubular cells, as cilastatin did not show any protective effects on HeLa cells, a type of cancer cell. nih.gov The specificity of cilastatin's action is thought to be linked to its affinity for renal dipeptidase, which may lead to a reduction in the intracellular accumulation of cisplatin in these specific kidney cells. nih.gov
Table 2: Protective Effects of Cilastatin Against Cisplatin-Induced Damage in Proximal Tubular Cells
| Cisplatin-Induced Effect | Observation with Cilastatin Co-treatment | Reference |
|---|---|---|
| Increased cell death | Reduced | nih.gov |
| Apoptotic-like morphology | Reduced | nih.gov |
| Caspase activation | Reduced | nih.gov |
| Mitochondrial injury | Reduced | nih.gov |
| DNA-bound platinum | Reduced | nih.gov |
Cyclosporin (B1163) A is an immunosuppressant drug that is also known to have nephrotoxic side effects. Cilastatin has been shown to inhibit the brush border dipeptidase, which in turn reduces the toxic accumulation of Cyclosporin A in kidney proximal tubule epithelial cells. scispace.com This action helps to mitigate the cellular damage caused by this immunosuppressant.
The protective effects of cilastatin are underpinned by its ability to interfere with key cellular processes that lead to kidney damage. One of the primary mechanisms is the reduction of oxidative stress.
A significant contributor to drug-induced nephrotoxicity is the generation of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage. nih.gov Vancomycin, for example, has been shown to provoke the production of ROS in a dose-dependent manner in an immortalized proximal tubule epithelial cell line from a normal adult human kidney (HK-2). nih.gov Cilastatin effectively attenuates this vancomycin-induced ROS production. nih.gov Similarly, in models of tacrolimus-induced nephrotoxicity, co-treatment with cilastatin reduced markers of oxidative stress. researchgate.netnih.gov This reduction in oxidative stress is a key component of cilastatin's nephroprotective mechanism. nih.gov
Table 3: Impact of Cilastatin on Oxidative Stress Markers
| Nephrotoxic Agent | Effect on Oxidative Stress | Effect of Cilastatin Co-treatment | Reference |
|---|---|---|---|
| Vancomycin | Dose-dependent increase in ROS | Attenuated ROS production | nih.gov |
| Tacrolimus | Increased oxidative stress markers | Reduced oxidative stress | researchgate.netnih.gov |
Mechanistic Pathways of Nephroprotection
Modulation of Inflammatory Responses
Cilastatin has demonstrated significant anti-inflammatory effects in various preclinical models of kidney injury. Its mechanism extends beyond the inhibition of dehydropeptidase-I (DPEP1) and involves direct modulation of inflammatory cascades. In models of cisplatin-induced nephrotoxicity, cilastatin was found to reduce renal inflammation by attenuating the activation of nuclear factor-κB (NF-κB) and suppressing the synthesis of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNFα). nih.gov This leads to a reduction in inflammatory damage within the renal tissue. nih.gov
Furthermore, cilastatin can block DPEP1-mediated leukocyte recruitment in the tubulointerstitial space, which is a key process in the inflammatory response to renal injury. medrxiv.orgmedrxiv.org This action helps to limit the influx of inflammatory cells that can exacerbate tissue damage. medrxiv.org In a rat model of sepsis-induced acute kidney injury (AKI), cilastatin treatment prevented kidney dysfunction by reducing inflammatory markers. This effect was linked to the downregulation of the Toll-like receptor 4 (TLR4)/MyD88/NF-κB and the NLRP3 inflammasome pathways. nih.gov The compound has also been shown to attenuate neuro-glio-vascular inflammation in the context of oxaliplatin-induced peripheral neurotoxicity. nih.gov
| Model | Key Inflammatory Mediator/Pathway | Effect of Cilastatin | Reference |
| Cisplatin-Induced Nephrotoxicity | TNFα and NF-κB | Significant decrease in levels, reducing inflammatory damage. | nih.gov |
| Sepsis-Induced AKI | TLR4/MyD88/NF-κB and NLRP3 Pathways | Downregulation, leading to reduced inflammation and improved survival. | nih.gov |
| General Renal Injury | DPEP1-Mediated Leukocyte Recruitment | Blocks recruitment, thereby reducing renal inflammation. | medrxiv.orgmedrxiv.org |
Inhibition of Apoptotic Cell Death Pathways
A crucial component of cilastatin's protective effects is its ability to inhibit apoptosis in renal cells. In studies involving nephrotoxic agents, cilastatin consistently demonstrates anti-apoptotic properties. For instance, it protects renal proximal tubular epithelial cells (RPTECs) from apoptosis induced by gentamicin (B1671437). nih.govresearchgate.net This protective mechanism is vital in preserving the structural and functional integrity of the kidney tubules during toxic insults.
In animal models of tacrolimus-induced nephropathy, cilastatin co-treatment was shown to decrease apoptotic cell death. nih.gov This was evidenced by a reduction in the number of TUNEL-positive cells and diminished expression of active caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Similar anti-apoptotic effects have been observed in vancomycin-induced nephrotoxicity. nih.gov In vitro studies using human kidney cell lines have further confirmed that cilastatin can reduce the number of apoptotic cells following exposure to cisplatin, vancomycin, and gentamicin. europeanreview.orgresearchgate.net
| Nephrotoxic Agent | Key Apoptotic Marker | Effect of Cilastatin | Reference |
| Tacrolimus | TUNEL-positive cells, Active Caspase-3 | Significant decrease in number/expression. | nih.gov |
| Gentamicin | Apoptosis in RPTECs | Prevents apoptotic events. | nih.govresearchgate.net |
| Cisplatin | Apoptosis in HEK293T & HK-2 cells | Reduces the number of apoptotic cells. | europeanreview.orgresearchgate.net |
| Vancomycin | Apoptosis in HEK293T & HK-2 cells | Reduces the number of apoptotic cells. | nih.govresearchgate.net |
Interference with Megalin-Mediated Transport and Endocytosis of Nephrotoxins
One of the primary mechanisms underlying cilastatin's nephroprotective action is its ability to interfere with the megalin receptor. nih.govnih.gov Megalin is a large endocytic receptor expressed on the apical membrane of proximal tubule cells and is responsible for the reabsorption of various molecules from the glomerular filtrate, including a number of nephrotoxic drugs. nih.govsemanticscholar.org
Research has shown that megalin mediates the uptake of aminoglycosides like gentamicin, as well as other drugs such as colistin, vancomycin, and cisplatin. semanticscholar.orgnih.gov Cilastatin competitively binds to megalin, thereby blocking the receptor-mediated endocytosis of these nephrotoxins into renal tubular cells. semanticscholar.orgnih.gov By reducing the intracellular accumulation of these toxic agents, cilastatin prevents the initiation of cellular injury pathways, including apoptosis and inflammation. nih.govucm.es This blockade of megalin-mediated transport is considered a key strategy by which cilastatin suppresses drug-induced nephrotoxicity. nih.govnih.gov
| Nephrotoxin | Interaction with Megalin | Effect of Cilastatin | Reference |
| Gentamicin | Binds to megalin for cellular uptake. | Competes for binding, reducing uptake and accumulation. | nih.govsemanticscholar.orgnih.gov |
| Colistin | Binds to megalin for cellular uptake. | Competes for binding, suppressing nephrotoxicity. | nih.govsemanticscholar.orgnih.gov |
| Vancomycin | Binds to megalin. | Competes for binding, limiting nephrotoxicity. | semanticscholar.orgnih.gov |
| Cisplatin | Binds to megalin. | Competes for binding, reducing cellular uptake. | semanticscholar.orgnih.gov |
In Vivo Studies on Acute Kidney Injury (AKI) Prevention in Animal Models
Animal models have been instrumental in demonstrating the potential of cilastatin to prevent AKI from various causes. These in vivo studies provide critical evidence of its protective effects on renal function and structure under pathological conditions.
Response to Gentamicin-Induced Renal Injury
In rat models of gentamicin-induced nephrotoxicity, the administration of cilastatin has been shown to confer significant renal protection. nih.gov Treatment with cilastatin alongside gentamicin led to a notable decrease in serum markers of kidney damage, such as creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). nih.govucm.es Furthermore, levels of kidney injury molecule-1 (KIM-1), a sensitive biomarker for tubular injury, were also reduced. nih.govaminer.org
Histological examination of the kidneys from these animals revealed that cilastatin ameliorated the severe morphological changes typically induced by gentamicin, such as tubular necrosis. nih.gov The protective effect is attributed to cilastatin's ability to decrease the expression of megalin in the renal tubules, which in turn reduces the uptake of gentamicin and mitigates the subsequent cascade of apoptotic, oxidative, and inflammatory events. nih.govresearchgate.net
| Parameter | Gentamicin-Treated Group | Gentamicin + Cilastatin Group | Effect of Cilastatin | Reference |
| Serum Creatinine | Increased | Significantly lower than Gentamicin alone | Attenuated renal dysfunction | nih.govucm.es |
| Blood Urea Nitrogen (BUN) | Increased | Significantly lower than Gentamicin alone | Attenuated renal dysfunction | nih.govucm.es |
| Kidney Injury Molecule-1 (KIM-1) | Increased | Decreased | Reduced tubular injury | nih.gov |
| Renal Morphology | Severe tubular damage | Ameliorated changes | Preserved tissue structure | nih.gov |
Potential in Renal Ischemia-Reperfusion Injury Models
Cilastatin has also shown promise in protecting the kidneys from ischemia-reperfusion (IR) injury, a common cause of AKI in clinical settings such as transplantation and major surgery. nih.gov In a mouse model of bilateral renal IR injury, preconditioning with cilastatin significantly attenuated renal dysfunction and reduced the extent of tubular necrosis 24 hours after reperfusion. nih.gov
The underlying mechanism for this protection appears to involve the activation of the hypoxia-inducible factor-1α (HIF-1α) pathway. nih.govnih.gov Cilastatin treatment was found to upregulate the expression of HIF-1α and its downstream targets, such as erythropoietin (EPO), which are known to have cytoprotective effects. nih.govnih.gov This activation of the HIF-1α pathway helps to reduce apoptosis in renal cells subjected to ischemic stress. nih.gov The renoprotective effects of cilastatin in this model were reversed when co-administered with an HIF-1α inhibitor, confirming the central role of this pathway. nih.govnih.gov
| Parameter (Mouse IR Model) | Ischemia-Reperfusion (IR) Group | IR + Cilastatin Group | Effect of Cilastatin | Reference |
| Serum Creatinine | Significantly increased | Significantly improved (decreased) | Improved renal function | nih.gov |
| Tubular Necrosis Score | High | Significantly lower | Reduced tubular injury | nih.gov |
| HIF-1α Expression | - | Upregulated | Activated protective pathway | nih.govnih.gov |
| Apoptosis | Increased | Decreased | Inhibited cell death | nih.gov |
Neuroprotective and Anti-inflammatory Properties
Beyond its well-documented nephroprotective effects, emerging research suggests that cilastatin possesses neuroprotective and anti-inflammatory properties within the nervous system. Studies have proposed cilastatin as a potential therapeutic agent for managing glaucoma, a neurodegenerative disease of the optic nerve. nih.gov In an experimental model of ocular hypertension, cilastatin administration was shown to reduce the activation of macroglial cells (astrocytes and Müller cells), indicated by decreased expression of glial fibrillary acidic protein (GFAP). nih.gov Importantly, it also demonstrated a neuroprotective effect by preventing the loss of retinal ganglion cells. nih.gov
In the context of chemotherapy-induced peripheral neuropathy, cilastatin has shown potential as a neuro-glio-vascular protective agent. nih.gov In a rat model of oxaliplatin-induced neuropathy, cilastatin treatment attenuated the associated neuroinflammatory processes in the dorsal root ganglion. This effect was associated with the modulation of DPEP1 and IQGAP1, proteins implicated in inflammatory signaling. nih.gov While the combination of imipenem (B608078)/cilastatin has been associated with central nervous system side effects like seizures, particularly in patients with underlying risk factors, cilastatin alone is being investigated for its potential to protect nervous tissue from inflammatory and toxic insults. nih.gov
| Neurological Model | Key Finding | Implied Mechanism | Reference |
| Ocular Hypertension (Glaucoma) | Prevented retinal ganglion cell loss; Decreased GFAP expression. | Anti-inflammatory and anti-apoptotic effects. | nih.gov |
| Oxaliplatin-Induced Neuropathy | Attenuated neuro-glio-vascular inflammation in dorsal root ganglion. | Modulation of DPEP1 and IQGAP1 expression. | nih.gov |
Evaluation in Experimental Glaucoma Models (e.g., Ocular Hypertension)
Cilastatin has been investigated for its protective role in experimental glaucoma, specifically in a mouse model of unilateral laser-induced ocular hypertension (OHT). nih.govnih.gov This model is a standard preclinical method for glaucoma research, inducing an increase in intraocular pressure (IOP) through the photocoagulation of episcleral and limbal veins, which leads to a gradual and persistent loss of retinal ganglion cells (RGCs). nih.gov
In a key study, researchers administered cilastatin to male Swiss mice before and after the induction of OHT. nih.gov The study's primary goals were to assess cilastatin's effect on IOP, its neuroprotective action on RGCs, and its anti-inflammatory capacity. nih.gov The results demonstrated that while the laser surgery successfully elevated IOP in the treated eyes, cilastatin administration did not significantly affect these IOP values. nih.govnih.gov However, despite the lack of pressure reduction, cilastatin exhibited significant neuroprotective effects. nih.gov The surgery induced a substantial loss of RGCs in the hypertensive eyes, and cilastatin treatment was found to attenuate this cell loss, indicating a protective effect on the neurons essential for vision. nih.govnih.gov
The findings from this preclinical model suggest that cilastatin's therapeutic potential in glaucoma is independent of IOP reduction, positioning it as a potential neuroprotective agent. nih.govresearchgate.net
Table 1: Effects of Cilastatin in Laser-Induced Ocular Hypertension (OHT) Mouse Model
| Parameter Measured | OHT Group (No Cilastatin) | OHT Group + Cilastatin | Outcome |
|---|---|---|---|
| Intraocular Pressure (IOP) | Significantly increased post-surgery nih.gov | No significant effect on IOP values nih.govnih.gov | Cilastatin does not lower IOP in this model. |
| Retinal Ganglion Cell (RGC) Survival | Significant loss of RGCs nih.govnih.gov | Attenuated the loss of RGCs nih.govnih.gov | Cilastatin demonstrates a neuroprotective effect. |
| Glial Cell Activation | Increased macroglial and microglial activation nih.govnih.gov | Prevented macroglial and microglial activation nih.govnih.gov | Cilastatin exhibits anti-inflammatory properties. |
Underlying Mechanisms of Neuroprotection
The neuroprotective effects of cilastatin in glaucoma models appear to be mediated primarily through its anti-inflammatory and immunomodulatory actions, rather than by lowering intraocular pressure. nih.gov The pathophysiology of glaucoma involves a complex interplay of factors including oxidative stress, mitochondrial dysfunction, glial activation, and inflammation, which collectively contribute to the death of retinal ganglion cells. nih.govcollaborativeeye.com
In the experimental OHT model, the damage induced by high IOP was associated with a significant inflammatory response, characterized by the activation of both macroglial cells (like astrocytes) and microglial cells in the retina. nih.govnih.gov Cilastatin treatment effectively prevented this activation. nih.govnih.gov Microglia and astrocytes, when activated in response to injury, can release proinflammatory cytokines and neurotoxic substances that are harmful to RGCs. collaborativeeye.com By preventing the activation of these glial cells, cilastatin reduces the neuroinflammatory environment in the retina, thereby protecting RGCs from secondary damage and promoting their survival. nih.govnih.gov
This mechanism aligns with the understanding that neuroinflammation is a critical component of glaucomatous neurodegeneration. nih.govcollaborativeeye.com Cilastatin's ability to mitigate this inflammatory cascade provides a plausible explanation for its observed neuroprotective benefits, independent of IOP control. nih.gov
Immunomodulatory Effects and Pathway Intersections
Cilastatin's immunomodulatory properties extend beyond its effects on glial cells in the retina. Its primary and most well-understood mechanism of action is the inhibition of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal tubules. nih.govresearchgate.net This enzyme is also involved in the metabolism of leukotrienes. Specifically, DHP-I metabolizes leukotriene D4 into leukotriene E4. nih.gov Leukotrienes are potent inflammatory mediators involved in various inflammatory processes, including leukocyte recruitment. medrxiv.org
By inhibiting DHP-I, cilastatin can modulate the leukotriene pathway, which is a key intersection for inflammatory and immune responses. nih.govmedrxiv.org This inhibition is believed to attenuate leukotriene-mediated interstitial inflammation. medrxiv.org Furthermore, preclinical studies have shown that cilastatin can reduce renal inflammation by blocking DPEP1-mediated leukocyte recruitment in the tubulointerstitial space following injury. medrxiv.org This suggests a broader anti-inflammatory and immunomodulatory role for cilastatin by interfering with the signaling and trafficking of immune cells.
Cilastatin (Sodium) as a Model Compound for Studying Enzyme Inhibition and Drug Interactions
Cilastatin serves as a classic model compound for illustrating the principles of enzyme inhibition and its consequences for drug interactions and metabolism. drugbank.com Its primary use is in combination with the carbapenem (B1253116) antibiotic, imipenem. nih.govwikipedia.org Imipenem is effectively degraded by the renal enzyme dehydropeptidase-I (DHP-I), which limits its therapeutic efficacy and can lead to the formation of potentially nephrotoxic metabolites. nih.govresearchgate.net
Cilastatin is a potent, competitive, and reversible inhibitor of DHP-I. researchgate.net By co-administering cilastatin with imipenem, the enzymatic degradation of the antibiotic is blocked. nih.gov This inhibition achieves two critical goals: it prevents the inactivation of imipenem, thereby prolonging its antibacterial effect, and it reduces the concentration of nephrotoxic metabolites, protecting the kidney. nih.govdrugbank.com This synergistic relationship is a textbook example of how a specific enzyme inhibitor can be used to favorably alter the pharmacokinetics of another drug.
Interestingly, the utility of cilastatin as a model inhibitor extends beyond human enzymes. The bacterial metallo-beta-lactamase CphA, which confers antibiotic resistance by degrading carbapenems like imipenem, shares structural similarities in its active site with human DHP-I. drugbank.com Studies have shown that cilastatin also inhibits the CphA enzyme. drugbank.com This makes cilastatin a valuable tool for studying the active sites of zinc-dependent enzymes and for designing new inhibitors that could potentially overcome antibiotic resistance. drugbank.com Cilastatin's interaction with organic anion transporters (OATs) also provides a model for studying how inhibiting transport proteins can decrease the excretion and alter the serum levels of other drugs, such as methotrexate (B535133) and oseltamivir. researchgate.netdrugbank.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Cilastatin (sodium) |
| Imipenem |
| Leukotriene D4 |
| Leukotriene E4 |
| Methotrexate |
Chemical Synthesis and Structure Activity Relationship Sar
Synthetic Methodologies for Cilastatin (B194054) (Sodium)
The synthesis of Cilastatin, a dehydropeptidase-I inhibitor, involves precise stereochemical control and has been the subject of various optimization studies to improve yield and purity.
The total synthesis of Cilastatin Sodium primarily involves the condensation of two key fragments: a protected 7-halo-2-heptenoic acid derivative and L-cysteine. One common route begins with the reaction of 7-chloro-2-oxoheptanoic acid ethyl ester with (S)-2,2-dimethylcyclopropanecarboxamide, often catalyzed by p-toluenesulfonic acid (PTSA). The resulting intermediate, (Z)-7-chloro-2[[(1S)-2,2-dimethyl cyclopropane]carboxamide]-2-heptenoic acid, is then condensed with L-cysteine hydrochloride in the presence of a base, such as sodium hydroxide, to form Cilastatin. researchgate.netgoogle.com
A critical optimization in the synthesis is managing the formation of the undesired E-isomer alongside the biologically active Z-isomer (Cilastatin). medkoo.com Initial methods for isomerizing the E-isomer to the Z-isomer involved heating the mixture at a pH of 3.0. researchgate.netmedkoo.com However, this was found to cause degradation, leading to the formation of 5-8% impurities. medkoo.com A significant improvement involves adjusting the pH to a more acidic range of 0.5 to 1.5 and heating the solution to between 85-95°C. This optimized process greatly reduces the formation of degradation products while effectively converting the E-isomer to the desired Z-isomer. medkoo.com
Reported Yields for Different Cilastatin Synthesis Routes
| Key Reagents/Conditions | Reported Yield | Reference |
|---|---|---|
| L-cysteine hydrochloride, NaOH (aq), pH adjustment to 3.0, ion exchange chromatography | 19.7% | researchgate.net |
| (Z)-7-chloro-((s)-2,2-di metharopenraxaminel)-2-kiciene, L-cysteine hydrochloride | 18.3% | researchgate.net |
| Tetrahydrofuran (solvent), Triethylamine (base), 80°C | 74.1% | researchgate.net |
| Alkaline hydrolysis, pH adjustment to 0.5-1.5 at 90-95°C, non-ionic resin purification | 32.2% | researchgate.net |
Chemoenzymatic strategies have been developed to produce key chiral intermediates for Cilastatin synthesis, enhancing the optical purity of the final product. These approaches focus on the enzymatic resolution of precursors rather than a fully enzymatic total synthesis.
A notable example is the production of (S)-(+)-2,2-Dimethylcyclopropane carboxylic acid [(S)-(+)-DMCPA], a crucial chiral building block for Cilastatin. researchgate.netnih.gov This has been achieved through the highly enantioselective hydrolysis of racemic methyl (±)-2,2-dimethylcyclopropane carboxylate. nih.gov A screening of various microorganisms identified a strain of Rhodococcus sp. (ECU1013) that contains esterases capable of this specific resolution. researchgate.netnih.gov The esterase from this organism, named RhEst1, selectively hydrolyzes the racemic ester to afford the desired (S)-product with high enantiomeric excess (92% ee). nih.govacs.org This biocatalytic step provides an efficient and environmentally friendly route to a key optically pure intermediate, which is then used in subsequent chemical synthesis steps to build the final Cilastatin molecule. researchgate.netacs.org
Ensuring the correct stereochemistry is paramount in the synthesis of Cilastatin. The primary challenges are the control of the Z/E configuration at the heptenoic acid double bond and the use of optically pure chiral precursors.
As mentioned, a significant source of impurity is the formation of the E-isomer during the condensation reaction. The development of an optimized isomerization protocol, which involves heating the reaction mixture at a highly acidic pH of 0.5-1.5, is a key step in improving the isomeric purity of the final product. medkoo.com This procedure minimizes degradation that occurs at higher pH levels. medkoo.com
Design and Synthesis of Cilastatin Derivatives
Research has extended beyond the synthesis of Cilastatin itself to the design and creation of novel derivatives for specialized applications, particularly in the realm of material science.
Structural modifications of Cilastatin have been explored to create new functional molecules. One example involves the synthesis of lipidic derivatives of Cilastatin through the amidation of its α-amino group. nih.gov In this work, the primary amino group of Cilastatin was reacted with fatty acid chlorides, specifically decanoyl chloride and oleoyl (B10858665) chloride, to introduce non-polar carbon chains. This modification transformed the hydrophilic Cilastatin molecule into an amphiphilic compound with a hydrophilic head (containing the two carboxylic acid groups) and a hydrophobic tail. The primary goal of these specific modifications was to create derivatives suitable for applications in material science as drug-structure-directing agents (DSDAs). nih.gov
The amphiphilic Cilastatin derivatives have been successfully utilized as functionalized molecules in material science, specifically for the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs). nih.gov These lipidic derivatives, such as cilastatin-C10 and cilastatin-C18, act as drug-structure-directing agents (DSDAs). In this process, the Cilastatin derivatives self-assemble into micelles in an aqueous solution, which then serve as templates around which silica precursors (like tetraethoxysilane) condense to form the structured nanoparticles. nih.gov
This novel, one-step process allows for the direct incorporation of the pharmacologically active Cilastatin derivative into the nanoparticle structure, eliminating the need for separate drug-loading steps. nih.gov The resulting MSNs exhibit excellent textural properties, including high surface areas and large pore volumes, making them promising vehicles for controlled drug delivery systems. nih.gov The inherent kidney-protecting activity of the Cilastatin template suggests potential applications in reducing the nephrotoxicity associated with other co-administered drugs. nih.gov
Textural Properties of Cilastatin-Based Mesoporous Silica Nanoparticles (MSNs)
| Nanomaterial | BET Surface Area (m² g⁻¹) | Total Pore Volume (Vp) [cm³ g⁻¹] |
|---|---|---|
| cilastatin-C10@MSNs | 1073 | 0.83 |
| cilastatin-C18@MSNs | 856 | 0.65 |
Data derived from research on lipidic Cilastatin derivatives as structure-directing agents. nih.gov
Creation of Functionalized Derivatives for Material Science Applications
Structure-Activity Relationship (SAR) Studies
The inhibitory activity of cilastatin on dehydropeptidase-I (DHP-I) is attributed to specific structural features within the molecule. The core structure of cilastatin is a thioether formed from L-cysteine and (2Z)-2-({[(1S)-2,2-dimethylcyclopropyl]carbonyl}amino)hept-2-enoic acid. nih.gov
The (1S)-2,2-dimethylcyclopropane carboxamide moiety is a crucial component for the inhibitory action of cilastatin. nbinno.com This chiral group plays a significant role in the binding of the molecule to the active site of the DHP-I enzyme. The rigid cyclopropane (B1198618) ring system and the specific stereochemistry at the chiral center are essential for the proper orientation of the inhibitor within the enzyme's active site, leading to effective inhibition. nbinno.com
The stereochemistry of cilastatin is critical for its biological activity. Specifically, the (1S)-isomer of the 2,2-dimethylcyclopropane carboxamide portion of the molecule is essential for its potent inhibition of DHP-I. nbinno.com Enzymes, being chiral macromolecules, exhibit a high degree of stereospecificity towards their substrates and inhibitors. The active site of DHP-I is a precisely arranged three-dimensional space, and only the (1S)-isomer of cilastatin can achieve the optimal binding and interaction with the amino acid residues within this active site.
The synthesis of cilastatin relies on the use of the chiral intermediate (S)-(+)-2,2-Dimethylcyclopropane Carboxamide to ensure the presence of the correct enantiomer in the final drug product. nbinno.com The presence of the correct stereoisomer is paramount for the pharmacological activity and safety profile of cilastatin. The alternative isomer would not fit correctly into the enzyme's active site, leading to a significant loss of inhibitory potency. This high degree of stereoselectivity is a common feature in enzyme-inhibitor interactions, where the precise spatial arrangement of functional groups determines the strength and specificity of the binding.
Table 2: Structure-Activity Relationship of Cilastatin for DHP-I Inhibition
| Structural Moiety | Importance for DHP-I Inhibition | Rationale |
| (1S)-2,2-Dimethylcyclopropane Carboxamide | Essential | The rigid cyclopropane ring and specific stereochemistry at the chiral center are crucial for optimal binding to the DHP-I active site. |
| Heptenoic Acid Backbone | Contributes to overall structure | Provides the scaffold for the attachment of other key functional groups. |
| Cysteine-derived Side Chain | Important for binding | The α-amino and carboxyl groups of the cysteine moiety participate in interactions with the enzyme's active site. |
| (1S)-Stereochemistry | Critical | Only the (1S)-isomer fits correctly into the chiral active site of DHP-I to elicit potent inhibition. The alternative isomer would have significantly reduced or no activity. |
Stability, Degradation Pathways, and Impurity Profiling
Environmental Factors Influencing Cilastatin (B194054) (Sodium) Stability
Effects of Headspace Oxygen Levels
Oxygen present in the headspace of packaging plays a significant role in the degradation of solid Cilastatin (sodium). Studies have shown a direct correlation between the concentration of headspace oxygen (HO) and the formation of degradation impurities. When samples are stored at elevated temperatures (e.g., 60°C), the level of total impurities increases significantly as the oxygen level rises.
Research demonstrates that reducing HO from 20% to 2% can substantially inhibit the degradation process. thieme-connect.com For instance, after 30 days of storage at 60°C, the total impurities in samples with 20% HO were nearly three times higher than in samples with 2% HO. thieme-connect.com This oxidative degradation leads to the formation of specific impurities, notably Cil-A1 and Cil-A2, which are a pair of diastereoisomers. thieme-connect.com Another impurity, Cil-G, which is derived from a double bond migration within the cilastatin molecule, also increases with higher oxygen levels. thieme-connect.com Controlling the headspace with an inert gas like nitrogen is therefore a key strategy for improving the stability of Cilastatin (sodium). thieme-connect.com
Table 1: Effect of Headspace Oxygen (HO) on Cilastatin (Sodium) Impurity Formation at 60°C over 30 Days
Impact of Water Content and Humidity (Free vs. Total Water)
Water content and environmental humidity are critical factors affecting the stability of Cilastatin (sodium), which exists in an amorphous and moisture-sensitive state. thieme-connect.com Both total water content and, more significantly, free water content influence degradation rates. Free water, which is not tightly bound to the molecular structure, is a better predictor of chemical stability than total water content. researchgate.net
Influence of pH and Temperature on Degradation Kinetics
The degradation of Cilastatin (sodium) in solution is influenced by both pH and temperature. Generally, cilastatin is more stable than imipenem (B608078), the antibiotic it is often paired with. researchgate.netnih.gov The stability of solutions containing cilastatin decreases as the temperature increases. For example, admixtures stored under refrigeration at 4°C show greater stability and a longer shelf-life than those kept at room temperature (23°C or 25°C). researchgate.netnih.gov This increased degradation at higher temperatures is a critical consideration for storage and administration. nih.gov
While specific degradation kinetics for cilastatin alone are not extensively detailed in the literature, studies on combination products show that the pH of the solution tends to decrease over the study period, indicating the formation of acidic degradation products. researchgate.net Predictive modeling for the degradation of related compounds considers a wide range of pH values (e.g., 1, 7, 13) and temperatures (e.g., 20, 35, 40°C), underscoring the importance of these parameters in stability assessments. researchgate.netresearchgate.net
Effects of Physical Parameters (e.g., Particle Shape and Size)
The physical characteristics of Cilastatin (sodium) powder, such as particle shape and size, have a notable effect on its stability. researchgate.net The surface area of the drug particles exposed to environmental factors like oxygen and humidity can influence the rate of degradation. researchgate.net A larger surface area can lead to increased interaction with these elements, potentially accelerating degradation.
In vitro studies of imipenem/cilastatin particles have characterized their morphology. The majority of particles exhibit a polygonal shape (around 69.7%), with smaller percentages being round (18.4%) or elliptical (11.9%). researchgate.net The mean particle size has been measured at approximately 29.2 ± 12.0 µm, with a range from 1 to 60 µm. researchgate.net The distribution is concentrated in the 21-40 µm range. These physical attributes are relevant as they define the exposure surface for potential chemical reactions like oxidation and hydrolysis.
Table 2: Particle Shape Distribution of Imipenem/Cilastatin
Elucidation of Degradation Mechanisms
Oxidative Degradation Pathways (e.g., Sulfur Oxidation)
The primary degradation mechanism for Cilastatin (sodium) under aerobic conditions is oxidation, particularly involving the sulfur atom in its structure. thieme-connect.com The presence of oxygen facilitates this process. A proposed mechanism suggests that the lone pair of electrons on an oxygen atom acts as a nucleophile, leading to the oxidation of the sulfur in the cilastatin molecule. thieme-connect.com
This oxidative pathway results in the formation of specific degradation products, identified as Cil-A1 and Cil-A2. thieme-connect.com These two impurities are diastereoisomers, meaning they have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. Their formation is directly linked to the presence of oxygen, as their levels rise significantly with increased headspace oxygen concentrations. thieme-connect.com This highlights that preventing sulfur oxidation is a key aspect of maintaining the chemical integrity of Cilastatin (sodium). thieme-connect.com
Double Bond Migration in Cilastatin (Sodium)
Cilastatin possesses a carbon-carbon double bond in its heptenoic acid side chain. nih.gov Under certain conditions, such as the presence of catalysts or changes in pH, this double bond can migrate to an adjacent position. nih.govrsc.org This isomerization results in a structural isomer of cilastatin. For instance, an impurity known as Cilastatin Impurity G has been identified as an isomer where the double bond has shifted from the α,β-position to the β,γ-position relative to the carboxylic acid group. thieme-connect.com This migration alters the chemical and potentially the biological properties of the molecule. The formation of this impurity has been observed to be influenced by factors such as the presence of water. thieme-connect.com
Identification and Characterization of Major Degradation Products and Related Impurities
Several degradation products and process-related impurities of cilastatin have been identified and characterized using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). veeprho.com
Descyclopropyl-Cilastatin
Descyclopropyl-Cilastatin is an impurity that can arise during the synthesis of cilastatin. cleanchemlab.comchemicea.comveeprho.com As the name suggests, this impurity lacks the cyclopropyl (B3062369) moiety that is a key structural feature of the cilastatin molecule. Its formation is typically a result of an incomplete reaction or a side reaction during the manufacturing process.
Oxidized Thioether Derivatives
The thioether group in the cilastatin molecule is susceptible to oxidation. veeprho.comnih.gov This can lead to the formation of sulfoxide (B87167) derivatives. For example, Cilastatin Impurity A is an oxidized form where the sulfur atom has been oxidized to a sulfoxide. thieme-connect.compharmaffiliates.com This oxidation can occur in the presence of oxygen and can be influenced by factors like water content. thieme-connect.com These oxidized derivatives are significant degradation products that need to be monitored during stability studies. thieme-connect.comveeprho.com
Table 1: Major Degradation Products and Impurities of Cilastatin (Sodium)
| Impurity Name | Type | Description |
|---|---|---|
| Cilastatin Impurity A | Degradation Product | An oxidized thioether (sulfoxide) derivative of cilastatin. thieme-connect.compharmaffiliates.com |
| Cilastatin Impurity G | Degradation Product | A double-bond migration isomer of cilastatin. thieme-connect.com |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity and Impurity Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in assessing the purity of Cilastatin (B194054) (sodium) and identifying any related substances or degradation products.
High-Performance Liquid Chromatography (HPLC) with UV and Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a cornerstone for the quantitative analysis of cilastatin. measurlabs.com This technique separates cilastatin from its impurities based on their differential partitioning between a stationary phase (typically a C18 or C8 column) and a mobile phase. googleapis.com The detector then measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification.
For routine analysis, a common approach involves using a C18 column and a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile. researchgate.net The detection wavelength is often set around 210 nm or 243 nm for cilastatin. who.int The United States Pharmacopeia (USP) specifies a chromatographic purity method using a C18 column with a mobile phase of phosphoric acid and acetonitrile. The system's suitability is often verified by ensuring a resolution of greater than 2.0 between cilastatin and its E-isomer.
A certificate of analysis for a Cilastatin Sodium reference standard detailed an HPLC method using a DAD detector set at 210 nm. lgcstandards.com The analysis was performed on a 1 µl injection of a 0.046 mg/ml solution in water. lgcstandards.com
Table 1: Example of HPLC-DAD System Parameters for Cilastatin Analysis
| Parameter | Specification |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Detection | UV at 210 nm |
| Injection Volume | 1 µl lgcstandards.com |
| Sample Concentration | 0.046 mg/ml in Water lgcstandards.com |
Spectroscopic Methods for Structural Confirmation and Quantification
Spectroscopic techniques are vital for both confirming the chemical structure of cilastatin and for its quantification in various samples.
UV-Spectrometry for Concentration Determination
UV-Visible spectrophotometry offers a simple, rapid, and accurate method for determining the concentration of cilastatin. nih.govoaji.net This technique is based on the principle that the amount of UV light absorbed by a solution is directly proportional to the concentration of the absorbing species.
First-order derivative UV spectrophotometry has been successfully used to quantify cilastatin in the presence of imipenem (B608078). nih.gov In this method, the first derivative of the absorbance spectrum is calculated, which helps to resolve overlapping spectral bands. who.int For the determination of cilastatin, the trough amplitude in the first derivative spectrum at 243 nm is typically used. who.intnih.gov A linear relationship between the trough amplitude and concentration has been demonstrated over a range of 14-42 micrograms/ml. nih.gov This method has shown good recoveries, with an average of 100.6%. nih.gov
Table 2: Linearity Data for Cilastatin by First-Order Derivative UV Spectrophotometry
| Concentration (µg/ml) | Trough Amplitude at 243 nm |
| 14 | Proportional Response |
| 28 | Proportional Response |
| 42 | Proportional Response |
| Correlation Coefficient (R) | > 0.99 nih.gov |
Advanced Characterization Techniques for Solid-State Properties
The solid-state properties of a pharmaceutical compound, such as its crystallinity, can significantly impact its stability and dissolution characteristics. Advanced techniques are used to probe these properties.
X-Ray Powder Diffraction
X-Ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. acs.org It provides information on the degree of crystallinity and can differentiate between various polymorphic forms. researchgate.net For cilastatin, which is often supplied in an amorphous (non-crystalline) form, XRPD is crucial for confirming its solid-state nature. nih.gov
In the analysis of a combination product containing imipenem and amorphous cilastatin sodium, a rapid, quantitative X-ray diffraction method was developed to monitor the relative degree of crystallinity of the imipenem component. nih.gov This ensured the optimization of process conditions that improve crystallinity. nih.gov Studies have also used XRPD to characterize cilastatin sodium itself, often in conjunction with other techniques like polarized light microscopy, to assess its physical state under various storage conditions. researchgate.net The XRPD pattern of amorphous cilastatin sodium will show a broad halo rather than sharp peaks, which are characteristic of crystalline materials. thieme-connect.com
Polarized Light Microscopyasm.org
Polarized light microscopy (PLM) is a valuable tool for characterizing the solid-state properties of cilastatin sodium. thieme-connect.comresearchgate.net This technique utilizes polarized light to illuminate a sample, revealing details about its crystallinity, particle shape, and morphology. thieme-connect.comresearchgate.net
Detailed Research Findings:
In studies characterizing different batches of cilastatin sodium, PLM has been employed to observe the crystalline form and particle size. thieme-connect.com For instance, research has shown that different batches can exhibit variations in particle size, with some appearing significantly smaller than others. thieme-connect.com These differences in physical characteristics, such as a larger specific surface area in batches with smaller particles, can influence the drug's stability. thieme-connect.comresearchgate.net This is because a larger surface area exposes more reactive groups and can hold more free water, potentially affecting degradation pathways. thieme-connect.com PLM images are instrumental in visually confirming these physical attributes, which are often correlated with data from other analytical methods like X-ray powder diffraction (XRPD). thieme-connect.com
Laser Diffraction Particle Size Distributionasm.org
Laser diffraction is a widely used and robust method for determining the particle size distribution (PSD) of cilastatin sodium. thieme-connect.comresearchgate.net This technique measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample. The data is then used to calculate the size of the particles that created the scattering pattern. thieme-connect.com
Detailed Research Findings:
Studies have utilized laser diffraction to analyze the PSD of cilastatin sodium, often in combination with imipenem. thieme-connect.comresearchgate.net The results from these analyses provide quantitative data on the distribution of particle sizes within a sample, which is critical for quality control and understanding the physical stability of the drug product. thieme-connect.com For example, research has demonstrated that different batches of imipenem/cilastatin can have notably different PSD curves, with some exhibiting a wider distribution than others. thieme-connect.comresearchgate.net The majority of the particle volume in these studies was typically found to be within the 10 to 100 μm range. thieme-connect.com However, it is important to note that variations in particle shape can lead to different specific surface areas even with similar particle size distributions. thieme-connect.com
The refractive index and particle absorption index are key parameters used in the calculation of PSD from laser diffraction data. For cilastatin sodium analysis, a particle refractive index of 1.52 and a particle absorption index of 0.1 have been used. thieme-connect.com The particle size of cilastatin sodium has been reported to be in the range of 1 to 60 µm, with a mean of 29.2 ± 12.0 µm. nih.gov
When formulated into nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (B3415563) (PCL) nanoparticles, laser diffraction is used to measure the particle size and zeta potential. d-nb.infonih.gov For instance, imipenem/cilastatin loaded PCL nanoparticles have shown an average size of 191.5 nm. nih.gov
The table below summarizes findings from particle size analysis of cilastatin sodium, both as a raw material and within formulations.
Table 1: Particle Size Distribution Data for Cilastatin Sodium
| Sample Type | Analytical Technique | Key Findings | Reference(s) |
|---|---|---|---|
| Cilastatin Sodium (with Imipenem) | Laser Diffraction | Particle size distribution curves varied between batches, with the largest volume fraction between 10 to 100 μm. | thieme-connect.com |
| Cilastatin Sodium (with Imipenem) | Microscopy | Particle size ranged from 1 to 60 µm, with a mean of 29.2 ± 12.0 µm. | nih.gov |
Advanced Research Perspectives and Future Directions
Cilastatin (B194054) (Sodium) as a Chemical Probe for Metalloprotease Research
Cilastatin's primary mechanism of action, the inhibition of the zinc-dependent metalloprotease dehydropeptidase-I (DHP-I), positions it as a valuable tool in chemical biology. Its specific and reversible binding to the active site of DHP-I allows it to be used as a chemical probe to investigate the enzyme's physiological and pathological roles. Beyond its established function, research has identified that cilastatin also inhibits the bacterial metallo-beta-lactamase enzyme CphA, albeit with a higher IC50 value compared to its potent inhibition of DHP-I. medchemexpress.com This finding opens avenues for using cilastatin to study the structure and function of certain bacterial metalloproteases, which are crucial in antibiotic resistance.
The development of activity-based protein profiling (ABPP) has created a need for chemical probes that can report on the functional state of enzyme families within complex biological systems. nih.gov While broad-spectrum metalloprotease probes are often designed by coupling a zinc-chelating group, like a hydroxamate, to a reporter tag, cilastatin's specific inhibitory profile offers a more targeted approach. nih.gov It can be used to selectively block the activity of DHP-I in cellular or tissue proteomes, helping to deconvolve the specific contributions of this enzyme from the broader landscape of metalloprotease activity. This is particularly relevant as general inhibitors, such as GM6001 (ilomastat), have been shown to target multiple metalloprotease clans, highlighting the need for more selective probes like cilastatin to dissect specific enzyme functions. nih.gov
Computational Chemistry and Molecular Modeling Applications
Computational chemistry provides powerful tools to understand the molecular behavior of cilastatin, from its stability to its interactions with biological targets. nih.gov These in silico methods complement experimental research by offering insights at an atomic level.
The chemical stability of cilastatin, particularly when co-formulated with antibiotics like imipenem (B608078), is a critical factor for its efficacy. Computational software, such as Zeneth, is employed to predict the formation of degradation products under various stress conditions like changes in pH, temperature, and exposure to oxygen or light. researchgate.netlhasalimited.org These programs use a database of known chemical transformations and a reasoning engine to forecast potential degradation pathways. researchgate.net
Studies combining experimental analysis with in silico predictions have been performed on carbapenem (B1253116) antibiotics co-formulated with cilastatin. researchgate.netresearchgate.net For instance, high-resolution mass spectrometry has identified degradation products arising from the interaction between imipenem and cilastatin. researchgate.netnih.gov One such product, designated DP-3, with a measured mass-to-charge ratio (m/z) of 658, is believed to be generated from this interaction. nih.gov In silico tools can help to propose structures for such products and predict others that may form under different conditions, guiding the development of more stable pharmaceutical formulations. researchgate.net
Table 1: Identified Degradation Products in Imipenem/Cilastatin Formulations
| Degradation Product (DP) | m/z ([M+H]+) | Origin | Method of Identification |
| DP-1 | 318 | Cleavage of imipenem's β-lactam ring | ESI-Q-TOF-MS/MS nih.gov |
| DP-2 | 599 | Imipenem dimer | ESI-Q-TOF-MS/MS nih.gov |
| DP-3 | 658 | Interaction between imipenem and cilastatin | ESI-Q-TOF-MS/MS nih.gov |
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as cilastatin, and its protein target. grafiati.commdpi.com Docking predicts the preferred orientation and binding affinity of the ligand within the enzyme's active site. mdpi.compensoft.net This is followed by MD simulations, which model the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the specific molecular interactions that maintain the binding. nih.govfrontiersin.org
These computational approaches can be applied to study the binding of cilastatin to dehydropeptidase-I. By simulating the interaction, researchers can identify the key amino acid residues in the active site that are crucial for binding. This information is invaluable for understanding cilastatin's mechanism of inhibition and for designing new, potentially more potent or selective, DHP-I inhibitors. Furthermore, these simulation techniques can be used to explore cilastatin's interactions with other metalloproteases, such as CphA, to elucidate the structural basis for its inhibitory activity against these secondary targets. nih.gov
Development of Cilastatin (Sodium)-Based Targeted Delivery Systems
Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, enhancing efficacy while minimizing systemic side effects. nih.gov Nanomaterials are widely explored for this purpose due to their unique physicochemical properties. nih.gov
Recent research has focused on using cilastatin itself to create novel nanoparticle-based delivery systems, particularly for kidney protection. nih.govmdpi.com A novel and efficient one-step process has been developed for synthesizing mesoporous silica (B1680970) nanoparticles (MSNs) where lipidic derivatives of cilastatin act as a drug-structure-directing agent (DSDA). nih.govmdpi.combohrium.com This innovative method eliminates the need for separate steps of nanoparticle synthesis, surfactant removal, and drug loading, as the pharmacologically active cilastatin derivative is an integral part of the nanoparticle structure from the outset. mdpi.com
The resulting cilastatin-loaded MSNs (cilastatin@MSNs) exhibit good sphericity and favorable textural properties. nih.gov The size of these nanoparticles can be controlled by adjusting synthesis parameters such as stirring speed and temperature. nih.govbohrium.com Drug release experiments have demonstrated that these MSNs provide a slow and sustained release of cilastatin over several days. nih.govmdpi.com This characteristic is particularly beneficial for providing continuous kidney protection during long-term treatments with nephrotoxic drugs, such as those used in cancer chemotherapy. mdpi.com This strategy shifts the focus of nanomedicine from direct cytotoxicity to mitigating the adverse effects of other therapies. mdpi.com
Table 2: Properties of Cilastatin-Based Mesoporous Silica Nanoparticles (MSNs)
| Property | Description | Reference |
| Synthesis Method | One-step process using a cilastatin derivative as a Drug-Structure-Directing Agent (DSDA) | nih.govmdpi.com |
| Morphology | Good sphericity | mdpi.com |
| Key Advantage | No separate drug loading step required | nih.gov |
| Release Profile | Slow and sustained release over several days | nih.govmdpi.com |
| Therapeutic Goal | Kidney protection during chemotherapy | mdpi.com |
Exploration of Cilastatin (Sodium) in Other Disease Models and Novel Biological Pathways
Beyond its primary role as a DHP-I inhibitor for antibiotic co-administration, cilastatin is being investigated for its therapeutic potential in other contexts. Research has shown that cilastatin can offer protective effects against drug-induced nephrotoxicity. medchemexpress.com Specifically, it has been demonstrated to protect against apoptosis in renal proximal tubule epithelial cells induced by vancomycin (B549263), a commonly used antibiotic known for its kidney toxicity. medchemexpress.com This protective effect occurs without compromising the antimicrobial efficacy of vancomycin, suggesting a potential adjunctive role for cilastatin in reducing the side effects of other nephrotoxic agents. medchemexpress.com
The inhibitory action of cilastatin on the bacterial metallo-beta-lactamase CphA also points to a novel application in combating antibiotic resistance. medchemexpress.com Although its potency against CphA is lower than against DHP-I, it provides a chemical scaffold for the development of more potent inhibitors targeting this class of bacterial enzymes. Furthermore, the broader family of metalloproteases, including matrix metalloproteinases (MMPs) and ADAMTSs (a disintegrin and metalloproteinase with thrombospondin motifs), are implicated in diseases like osteoarthritis. mdpi.com While cilastatin's direct effects on these specific enzymes are not fully characterized, its known activity as a metalloprotease inhibitor encourages the exploration of its potential or the potential of its derivatives in disease models where metalloprotease dysregulation is a key pathological feature. mdpi.com
Methodological Advancements in In Vitro and Ex Vivo Research Models for Cilastatin (Sodium) Studies
The elucidation of the pharmacological properties of Cilastatin (sodium) has been significantly advanced by the evolution of sophisticated in vitro and ex vivo research models. These methodologies have progressed from conventional two-dimensional cell cultures to complex systems that more accurately replicate the physiological and pathological conditions of human tissues. Such advancements are crucial for investigating the compound's primary mechanism of inhibiting renal dehydropeptidase-I and its broader nephroprotective effects.
Developments in In Vitro Cell-Based Assays
A cornerstone of modern in vitro research on Cilastatin has been the use of immortalized human kidney cell lines, particularly the human proximal tubular epithelial cell line, HK-2. mdpi.comcytion.comnih.gov This model has proven invaluable for dissecting the molecular pathways underlying Cilastatin's protective effects against various renal insults.
Research using HK-2 cells has demonstrated that Cilastatin preconditioning can attenuate renal ischemia-reperfusion (IR) injury. nih.govnih.gov Mechanistic studies in this model revealed that Cilastatin upregulates the expression of Hypoxia-Inducible Factor-1α (HIF-1α) in a time- and dose-dependent manner. mdpi.comresearcher.life This effect is not due to increased mRNA transcription but rather enhanced HIF-1α protein translation, mediated through the phosphorylation of the Akt/mTOR signaling pathway. mdpi.com The upregulation of HIF-1α subsequently increases the expression of its downstream effectors, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF), contributing to cellular protection against ischemic injury. nih.gov
Furthermore, the HK-2 cell model has been instrumental in studying Cilastatin's role in mitigating drug-induced nephrotoxicity. Studies have shown that Cilastatin protects these cells from cisplatin-induced apoptosis by reducing the intracellular accumulation of platinum and subsequent DNA binding. nih.gov Similar protective effects have been observed against toxicity induced by other agents like gentamicin (B1671437) and vancomycin. europeanreview.orgmdpi.com In the case of gentamicin, research using in vitro models of porcine renal cells demonstrated that Cilastatin reduces the expression of megalin, a key receptor for gentamicin uptake into tubular cells, thereby limiting the antibiotic's accumulation and subsequent cellular damage. mdpi.comnih.gov
The table below summarizes key findings from in vitro studies using renal cell lines to investigate the effects of Cilastatin.
| Model System | Insult/Condition Studied | Key Finding with Cilastatin | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Human Proximal Tubular Cells (HK-2) | Ischemia-Reperfusion (IR) | Attenuated IR-induced cell death. | Upregulation of HIF-1α via phosphorylation of Akt and mTOR. | mdpi.comnih.gov |
| Primary Cultures of Proximal Tubular Cells | Cisplatin-Induced Toxicity | Reduced apoptosis and mitochondrial injury. | Decreased intracellular cisplatin (B142131) uptake and DNA binding. | nih.gov |
| Porcine Renal Proximal Tubular Cells | Gentamicin-Induced Toxicity | Protected against apoptosis and reduced antibiotic accumulation. | Decreased megalin expression, leading to reduced gentamicin uptake. | mdpi.comnih.gov |
| Human Proximal Tubular Cells (HK-2) | Vancomycin-Induced Toxicity | Increased cell viability and reduced apoptosis/oxidative stress. | Amelioration of cellular damage and recovery. | europeanreview.org |
Advancements in Ex Vivo Organ Perfusion Models
While cell culture models are excellent for mechanistic studies, they lack the complex tissue architecture and cell-cell interactions of a whole organ. Ex vivo kidney perfusion represents a significant methodological advancement, bridging the gap between in vitro and in vivo research. mdpi.com This technique involves isolating a kidney and maintaining its viability by perfusing it with an oxygenated, nutrient-rich solution under controlled physiological (normothermic) or preservation (hypothermic) conditions. nih.govplos.org
Although specific studies focusing solely on Cilastatin using these systems are not yet widespread, the models offer immense potential for future research. Ex vivo normothermic machine perfusion (NMP) allows for the assessment of renal function, metabolism, and response to injury in an isolated organ, free from systemic influences. researchgate.netnih.gov This platform could be used to:
Evaluate the direct effect of Cilastatin on renal hemodynamics and tubular function.
Model acute kidney injury by introducing nephrotoxic agents (e.g., cisplatin, radiocontrast media) into the perfusate and assessing Cilastatin's ability to prevent or reverse damage at the whole-organ level. medrxiv.org
Study the compound's impact on inflammatory and oxidative stress markers within the kidney tissue itself following a simulated ischemic event.
Future Directions: Kidney-on-a-Chip and Organoid Technologies
The next frontier in non-animal models for pharmacological studies involves microphysiological systems, such as "organ-on-a-chip" and organoid technologies. nih.gov Kidney-on-a-chip platforms use microfluidic devices to culture kidney cells in a three-dimensional arrangement that mimics the functional units of the nephron, such as the proximal tubule. nih.govresearchgate.netmdpi.com These systems can replicate physiological stimuli like fluid shear stress, which is absent in static cell cultures but critical for tubular cell function and phenotype. mdpi.com
For Cilastatin research, kidney-on-a-chip models could provide a highly controlled and human-relevant environment to:
Investigate the interaction of Cilastatin with renal transporters with greater accuracy.
Perform higher-throughput screening of Cilastatin's efficacy against a panel of nephrotoxic drugs.
Develop personalized nephrotoxicity models using patient-derived induced pluripotent stem cells (iPSCs) to form kidney organoids or populate the chips. sciencedaily.com
The following table provides a comparative overview of the different research models and their applicability to Cilastatin studies.
| Model Type | Complexity & Physiological Relevance | Throughput | Specific Applications for Cilastatin Studies |
|---|---|---|---|
| 2D Renal Cell Culture (e.g., HK-2) | Low; lacks tissue architecture and flow. | High | Dissecting molecular pathways (e.g., HIF-1α, Akt/mTOR), initial toxicity screening, studying drug uptake mechanisms. |
| Ex Vivo Kidney Perfusion | High; preserves native 3D architecture and cellular heterogeneity. | Low | Assessing organ-level response to nephrotoxins, studying effects on renal hemodynamics and overall kidney function. |
| Kidney-on-a-Chip | Medium-High; mimics functional units with physiological flow. | Medium | Studying effects of shear stress on Cilastatin's action, modeling drug-transporter interactions, higher-throughput nephrotoxicity testing. |
| Kidney Organoids from iPSCs | High; self-assembled 3D structures with multiple renal cell types. | Medium | Investigating developmental nephrotoxicity, personalized medicine applications, studying genetic predispositions to drug injury. |
Q & A
Basic Research Questions
Q. What are the key considerations in designing experiments to synthesize Cilastatin sodium and its related substances?
- Methodological Answer : Synthesis of Cilastatin sodium requires strict control over stereochemistry and reaction conditions due to its (Z)-configuration and cyclopropane ring. Key steps include thioether bond formation between L-cysteine derivatives and heptenoic acid intermediates, followed by cyclopropanation. Experimental design must prioritize reproducibility: use inert atmospheres for moisture-sensitive reactions, validate intermediates via HPLC (e.g., mobile phase: 0.1% phosphoric acid/acetonitrile gradients), and confirm stereochemistry using polarimetry (specific rotation: +41.5° to +44.5° in methanol/HCl) . For related substances (e.g., isomers or degradation products), employ orthogonal purification techniques like preparative HPLC and validate purity via NMR (¹H/¹³C) and mass spectrometry .
Q. How is Cilastatin sodium characterized to confirm its chemical identity and purity?
- Methodological Answer : Characterization involves:
- Identity : Infrared spectroscopy (IR) to match absorption bands (e.g., carbonyl stretches at ~1650 cm⁻¹) with reference spectra .
- Purity : Reverse-phase HPLC (C18 column, UV detection at 210 nm) to quantify impurities (<0.5% per peak) and ensure compliance with pharmacopeial standards (98–101.5% purity) .
- Chiral integrity : Optical rotation measurements (+41.5° to +44.5°) and enantioselective chromatography .
- Residual solvents : Gas chromatography (GC-FID) to detect acetone (<1.0%), methanol (<0.5%), and mesityl oxide (<0.4%) .
Q. What role does Cilastatin sodium play in combination therapies with β-lactam antibiotics like imipenem?
- Methodological Answer : Cilastatin sodium inhibits renal dehydropeptidase-I (DPEP1), preventing hydrolysis of imipenem and prolonging its antibacterial activity. In experimental models, validate synergy using:
- In vitro assays : Checkerboard titration to determine fractional inhibitory concentration (FIC) indices for Gram-negative pathogens (e.g., Pseudomonas aeruginosa).
- Pharmacokinetic studies : Measure imipenem’s half-life in rodent kidneys with/without cilastatin. Use LC-MS/MS to quantify drug concentrations in plasma and tissues .
Advanced Research Questions
Q. How can researchers validate analytical methods for quantifying Cilastatin sodium in complex biological matrices?
- Methodological Answer : Method validation requires:
- Specificity : Spike plasma/urine with cilastatin and assess interference from metabolites (e.g., thioether oxidation products) via LC-MS/MS with MRM transitions (e.g., m/z 381→136) .
- Linearity : Calibration curves (0.1–50 µg/mL) with R² >0.995 and back-calculated concentrations within ±15% deviation.
- Accuracy/Precision : Intra-day/inter-day recovery (85–115%) and %RSD (<10%) using spiked quality controls .
- Matrix effects : Compare slopes of standard curves in solvent vs. biological matrices .
Q. What strategies resolve contradictions in stability data for Cilastatin sodium under varying storage conditions?
- Methodological Answer : Stability discrepancies arise from hygroscopicity and pH sensitivity. Address by:
- Forced degradation studies : Expose cilastatin to heat (40°C/75% RH), acid/alkali hydrolysis (0.1N HCl/NaOH), and oxidants (H₂O₂). Monitor degradation via HPLC and identify products using high-resolution MS .
- Long-term stability : Store lyophilized powder at -20°C in desiccators. Re-test every 6 months for potency (HPLC) and water content (Karl Fischer titration, <2.0%) .
- Statistical modeling : Use Arrhenius equations to predict shelf life from accelerated stability data .
Q. How to assess batch-to-batch consistency in Cilastatin sodium synthesis for sensitive bioassays?
- Methodological Answer : Ensure consistency through:
- Process analytical technology (PAT) : Monitor critical parameters (e.g., pH, temperature) in real-time during synthesis .
- Quality metrics : Compare impurity profiles (HPLC), residual solvents (GC), and chiral purity (polarimetry) across batches .
- Bioassay correlation : Test each batch in DPEP1 inhibition assays (IC₅₀ <1 µM) and compare with reference standards .
- Multivariate analysis : Use PCA or PLS models to identify outlier batches based on spectral (NIR) or chromatographic fingerprints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
